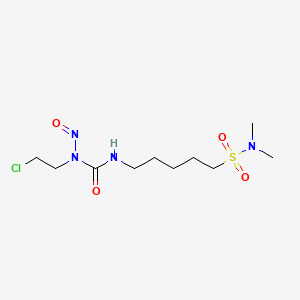![molecular formula C20H16N2S2 B14358022 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline CAS No. 91234-72-9](/img/structure/B14358022.png)
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a disulfide linkage between two quinoline moieties, which can impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the disulfide linkage. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
The disulfide linkage can be introduced through the reaction of thiol groups with oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the above-mentioned synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid catalysts for Friedländer and Skraup synthesis.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various functionalized quinoline derivatives.
科学研究应用
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline involves its interaction with various molecular targets. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The quinoline moiety can interact with DNA, enzymes, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
7-Methylquinoline: A simpler quinoline derivative with similar core structure but lacking the disulfide linkage.
8-Methylquinoline: Another quinoline derivative with a methyl group at a different position.
5,7-Dichloro-8-hydroxy-2-methylquinoline: A quinoline derivative with additional chlorine and hydroxyl groups.
Uniqueness
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activities not found in simpler quinoline derivatives.
属性
CAS 编号 |
91234-72-9 |
|---|---|
分子式 |
C20H16N2S2 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
5-methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C20H16N2S2/c1-13-8-10-17(19-16(13)6-4-12-22-19)23-24-20-14(2)7-9-15-5-3-11-21-18(15)20/h3-12H,1-2H3 |
InChI 键 |
FTMYBKIWHKZDEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=NC2=C(C=C1)SSC3=C(C=CC4=C3N=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


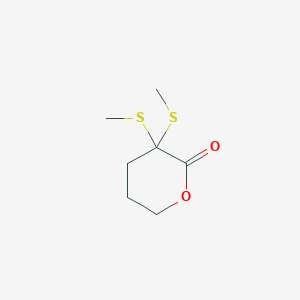
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
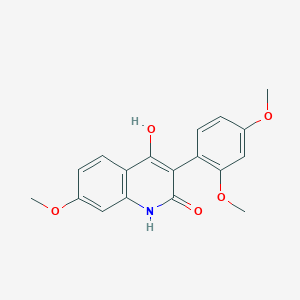
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)


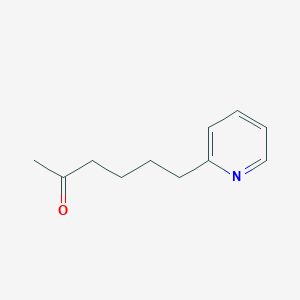
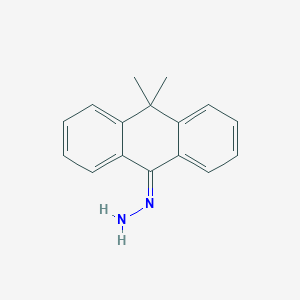

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

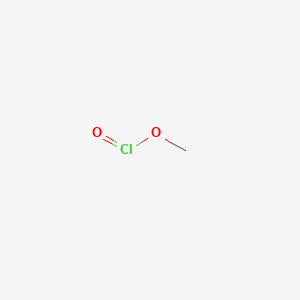
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
